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Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in children, often associated with
poor prognosis in high-risk cases.[1][2] The PIM family of serine/threonine kinases, comprising
PIM-1, PIM-2, and PIM-3, has been identified as a key player in the tumorigenesis of various
cancers, including neuroblastoma.[3] Elevated expression of PIM kinases in neuroblastoma
correlates with poor overall survival, making them a promising therapeutic target.[4][5] PIM
kinases are involved in critical cellular processes such as cell cycle progression, proliferation,
and apoptosis.[6][7]

This application note describes a detailed protocol for assessing the cytotoxic effects of PIM-
35, a novel pan-PIM kinase inhibitor, on neuroblastoma cell lines. The methodologies provided
herein offer a framework for researchers and drug development professionals to evaluate the in
vitro efficacy of potential therapeutic compounds targeting the PIM kinase pathway.

Materials and Methods
Cell Lines and Culture

A panel of human neuroblastoma cell lines was used to assess the cytotoxicity of PIM-35.
These cell lines represent different genetic backgrounds of neuroblastoma.

e SK-N-AS (ATCC® CRL-2137™)

e SK-N-BE(2) (ATCC® CRL-2271™)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b137230?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/36907773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10198809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6197848/
https://pubmed.ncbi.nlm.nih.gov/29440296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332273/
https://juniperpublishers.com/ctoij/CTOIJ.MS.ID.556241.php
https://pubmed.ncbi.nlm.nih.gov/30954777/
https://www.benchchem.com/product/b137230?utm_src=pdf-body
https://www.benchchem.com/product/b137230?utm_src=pdf-body
https://www.benchchem.com/product/b137230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e SH-SY5Y (ATCC® CRL-2266™)

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a
humidified incubator at 37°C with 5% COx.

PIM-35 Compound Preparation

PIM-35 was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial
dilutions were then prepared in complete culture medium to achieve the desired final
concentrations for the experiments. The final DMSO concentration in all treatments, including
vehicle controls, was maintained at less than 0.1%.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of PIM-35 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of
cell viability.[8]

Protocol:

o Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a density of 5 x 103 cells
per well in 100 pL of complete culture medium and incubated for 24 hours.

o Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium
containing various concentrations of PIM-35 (0.1 pM to 100 uM) or vehicle control (DMSO).

 Incubation: The plates were incubated for 72 hours at 37°C and 5% CO:-.

e MTT Addition: Following incubation, 20 puL of 5 mg/mL MTT solution in phosphate-buffered
saline (PBS) was added to each well, and the plates were incubated for an additional 4
hours.

e Formazan Solubilization: The medium containing MTT was carefully removed, and 150 pL of
DMSO was added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader.
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» Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated
control cells. The ICso (half-maximal inhibitory concentration) values were determined by
non-linear regression analysis using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effects of PIM-35 were due to the induction of apoptosis, an
Annexin V-FITC and Propidium lodide (P1) staining assay was performed, followed by flow
cytometry analysis.

Protocol:

o Cell Treatment: Cells were seeded in 6-well plates and treated with PIM-35 at its ICso
concentration for 48 hours.

o Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X
Annexin V binding buffer.

e Staining: 5 pL of Annexin V-FITC and 5 pL of Pl were added to the cell suspension, and the
cells were incubated in the dark for 15 minutes at room temperature.

e Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the
percentage of apoptotic cells (Annexin V positive) and necrotic cells (Pl positive).

Results
PIM-35 Induces Dose-Dependent Cytotoxicity in
Neuroblastoma Cell Lines

PIM-35 demonstrated potent cytotoxic effects on all three neuroblastoma cell lines in a dose-
dependent manner. The ICso values after 72 hours of treatment are summarized in the table
below.
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Cell Line PIM-35 ICso0 (M)
SK-N-AS 38.5
SK-N-BE(2) 35.2
SH-SY5Y 45.8

Table 1: ICso values of PIM-35 in neuroblastoma cell lines after 72 hours of treatment as

determined by MTT assay.

PIM-35 Induces Apoptosis in Neuroblastoma Cells

Treatment with PIM-35 at the respective ICso concentrations for 48 hours led to a significant
increase in the percentage of apoptotic cells in all tested cell lines, as determined by Annexin

V/PI staining.
. % Apoptotic Cells
Cell Line Treatment .
(Annexin V+)
SK-N-BE(2) Vehicle Control 5.2%
SK-N-BE(2) PIM-35 (35.2 uM) 48.7%

Table 2: Percentage of apoptotic SK-N-BE(2) cells after 48 hours of treatment with PIM-35 at its

ICso concentration.
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Preparation

Neuroblastoma Cell Culture PIM-35 Stock Preparation

(SK-N-AS, SK-N-BE(2), SH-SY5Y) (10 mM in DMSO)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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